molecular formula C7H9N5S B13325826 5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13325826
M. Wt: 195.25 g/mol
InChI Key: BTSUILKHDCXJNS-UHFFFAOYSA-N
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Description

5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine with methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of both pyrazole and thiadiazole rings in its structure. This dual-ring system provides a versatile scaffold for various chemical modifications and enhances its potential for diverse applications .

Properties

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

5-methyl-1-(1,2,5-thiadiazol-3-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C7H9N5S/c1-5-2-7(8)10-12(5)4-6-3-9-13-11-6/h2-3H,4H2,1H3,(H2,8,10)

InChI Key

BTSUILKHDCXJNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NSN=C2)N

Origin of Product

United States

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